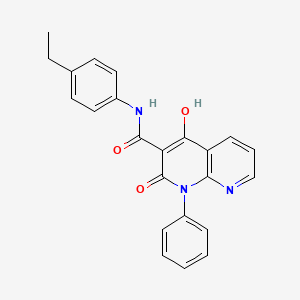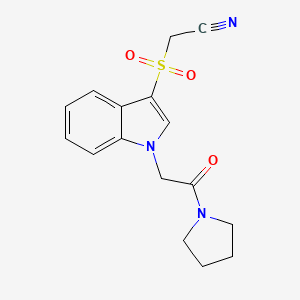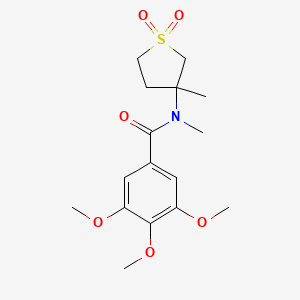
3,4,5-trimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-substituted benzamide derivatives has been explored in the context of developing new pharmacological agents. In one study, a series of N-substituted imidazolylbenzamides and benzene-sulfonamides were synthesized and evaluated for their cardiac electrophysiological activity. These compounds, including 6a,d,f-k and 11, showed promising activity in the in vitro Purkinje fiber assay, indicating that the 1H-imidazol-1-yl moiety could be a viable replacement for the methylsulfonylamino group in class III antiarrhythmic agents .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction, IR spectroscopy, and density functional theory (DFT) calculations. The X-ray analysis revealed that the molecule crystallizes in a triclinic system with specific lattice constants. The geometrical parameters obtained from the X-ray studies were in good agreement with the calculated values from DFT, which also provided insights into the electronic properties such as HOMO and LUMO energies and thermodynamic properties of the compound .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from their molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan. The MEP and PES of the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were investigated using theoretical calculations, which can help predict the chemical behavior of the molecule in various reactions. Additionally, the antioxidant properties of this compound were determined using the DPPH free radical scavenging test, indicating potential for chemical interactions involving oxidative processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The X-ray diffraction analysis and DFT calculations provide a comprehensive understanding of the molecular geometry, which is directly related to the physical properties of the compound. The electronic properties, such as the energy of the frontier molecular orbitals (HOMO and LUMO), give insights into the chemical reactivity and stability of the molecule. The thermodynamic properties calculated with DFT can predict the behavior of the compound under different temperature and pressure conditions .
Case Studies
In a case study involving cancer stem cells, novel benzoyl-dihydropyrimidine derivatives with 3,4,5-trimethoxy/3,4-dimethoxy substitutions were synthesized and evaluated for antitumor activity. These compounds were found to be active against the side population of cancer stem cells, with some showing more than 50% inhibition at a 10 µM concentration. One particular compound, DHP-5, demonstrated an anti-proliferative effect, arrested cancer cells at the G2 checkpoint, and inhibited tumor growth in a LOVO xenograft model in nude mice . This case study highlights the potential therapeutic applications of benzamide derivatives in targeting cancer stem cells.
Aplicaciones Científicas De Investigación
Given the unique structural features of the compound , research on related chemical entities, particularly those with similar functional groups such as trimethoxy, benzamide, and thiolane derivatives, often focuses on their synthesis, characterization, and evaluation for various biological activities. These activities might include antimicrobial, anticancer, and enzyme inhibition properties, which are common areas of investigation for compounds with complex molecular architectures.
For instance, compounds synthesized with similar structural motifs have been evaluated for their antimicrobial properties as seen in the work by A. El‐Barbary et al. (2011), where a series of aza‐uracil derivatives were tested as antimicrobial agents El‐Barbary, A., Hafiz, Y. A., & Abdel-wahed, M. (2011). Journal of Heterocyclic Chemistry, 48, 639-644. Similarly, the design and synthesis of molecules with potential anticancer activity have been reported, such as the novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones targeting cancer stem cells by M. A. Bhat et al. (2016) Bhat, M. A., Al‐Dhfyan, A., & Al-Omar, M. (2016). Molecules, 21.
Mecanismo De Acción
Target of Action
Compounds with a similar trimethoxyphenyl (tmp) group have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s worth noting that the tmp group plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . Any alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .
Biochemical Pathways
Compounds containing the tmp group have been associated with a wide range of bioactivity effects, indicating their potential involvement in numerous biochemical pathways .
Result of Action
Compounds with a similar tmp group have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-16(6-7-24(19,20)10-16)17(2)15(18)11-8-12(21-3)14(23-5)13(9-11)22-4/h8-9H,6-7,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRIKLMFAANZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)
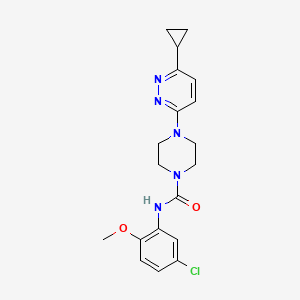
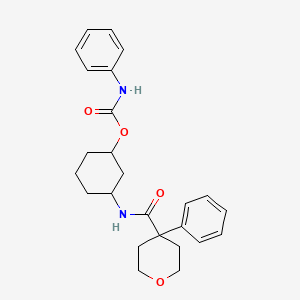
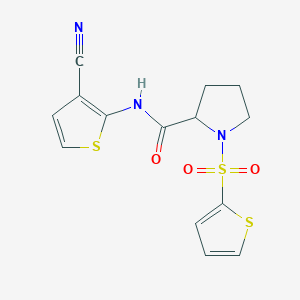
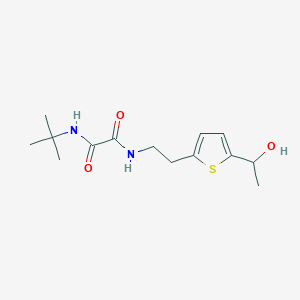
![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B3008694.png)
![1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3008696.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B3008697.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3008700.png)
